N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The 3,4-dichlorophenyl substituent at the 1-position and a propanehydrazide side chain at the 4-position distinguish it structurally.
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6O/c1-2-12(23)20-21-13-9-6-19-22(14(9)18-7-17-13)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3,(H,20,23)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFPSXVKWQELEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . The process involves multiple steps, including the formation of intermediate compounds such as pyrazolo[3,4-d]pyrimidin-4(3H)one and 5-ethoxymethylene-aminopyrazole-4-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of these enzymes can result in the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Effects
Table 1: Key Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
Comparison :
- The target compound likely follows a two-step pathway: (1) hydrazine substitution on a 4-chloro intermediate (similar to ), and (2) acylation with propionic acid derivatives .
- Hybrid systems (e.g., thieno[3,2-d]pyrimidine in ) require more complex cyclization steps, reducing synthetic efficiency compared to hydrazide derivatives.
Table 3: Comparative Bioactivity and Solubility
Biological Activity
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, biological evaluation, and structure-activity relationships.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate pyrazole derivatives with hydrazine and other reagents. For instance, one common synthetic route involves the condensation of 3,4-dichlorophenyl-pyrazolo[3,4-d]pyrimidine with propanehydrazide under acidic conditions. The structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For example:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). Results indicated that these compounds can inhibit cell proliferation with IC50 values ranging from 0.076 to 0.12 μM for the most potent analogs .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to the action of combretastatin A-4 (CA-4) . This mechanism is crucial as it leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- In Vitro Studies : Compounds have shown promising results against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrazole derivatives:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Trimethoxyphenyl | N-1 | Increased potency |
| Hydroxy group | C-5 | Moderate activity |
| Alkyl groups | C-3 | Reduced activity |
The introduction of specific substituents at various positions on the pyrazole ring can dramatically influence the biological activity of these compounds. For example, substituents at the N-1 position tend to enhance anticancer potency while bulky groups at C-3 can hinder activity .
Case Study 1: Antiproliferative Effects
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. The study found that compounds with a dichlorophenyl group exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts. This suggests that halogenation at specific positions can significantly improve biological activity .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of various pyrazole derivatives. The results indicated that compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
